molecular formula C18H23N3O3S B2992030 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine CAS No. 2380057-68-9

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine

Cat. No. B2992030
CAS RN: 2380057-68-9
M. Wt: 361.46
InChI Key: ZLOOJIZCGSBQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism Of Action

The mechanism of action of 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and physiological effects:
Studies have shown that 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine has anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant properties. In addition, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine in lab experiments is that it has shown potential in treating neurological disorders. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential in treating other neurological disorders. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-phenylethylamine with p-toluenesulfonyl chloride to form 2-phenylethylsulfonyl chloride. The second step involves the reaction of 2-phenylethylsulfonyl chloride with 4-piperidone to form 1-(2-phenylethylsulfonyl)piperidin-4-ol. The final step involves the reaction of 1-(2-phenylethylsulfonyl)piperidin-4-ol with 5-methyl-2-chloropyrimidine to form 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine.

Scientific Research Applications

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine has potential applications in various research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-15-13-19-18(20-14-15)24-17-7-10-21(11-8-17)25(22,23)12-9-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOOJIZCGSBQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine

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